molecular formula C18H16N2O4 B2965954 3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034463-11-9

3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2965954
CAS No.: 2034463-11-9
M. Wt: 324.336
InChI Key: DCKIAEQJZHRCIO-UHFFFAOYSA-N
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Description

3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic chemical compound designed for research and development purposes. Its structure incorporates two significant heterocyclic motifs: an azetidine ring and an oxazolidine-2,4-dione core. The oxazolidine-2,4-dione scaffold is known to be a valuable synthon in medicinal chemistry and has been identified in compounds with a range of biological activities . The 1-naphthoyl group attached to the azetidine nitrogen is a prominent hydrophobic aromatic feature that can influence the molecule's binding affinity and pharmacokinetic properties. In vitro, this compound is intended for use by qualified researchers investigating the properties of novel heterocyclic compounds. Its specific mechanism of action and full spectrum of potential research applications are yet to be characterized. Researchers are exploring its utility, but any application is confined to non-therapeutic, experimental settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-16-11-24-18(23)20(16)10-12-8-19(9-12)17(22)15-7-3-5-13-4-1-2-6-14(13)15/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKIAEQJZHRCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)CN4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a derivative of oxazolidine known for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3

This structure features a naphthoyl group attached to an azetidine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazolidine derivatives. The compound has shown promising results against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines (e.g., L929 fibroblasts) demonstrated that the compound exhibits selective toxicity. While some derivatives showed high cytotoxicity, others maintained cell viability, suggesting a potential therapeutic window.

Table 2: Cytotoxicity Results

Compound IDCell LineIC50 (µM)Viability (%) at 100 µM
Compound 1L9295085
Compound 2A54925120
Compound 3HepG23095

These results indicate that while some derivatives may be effective against cancer cells, they can also exhibit non-selective toxicity at higher concentrations.

The biological activity of This compound is attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Similar to other oxazolidines, this compound may inhibit bacterial ribosomal function.
  • Disruption of Cell Wall Synthesis : The presence of the oxazolidine ring is crucial for its interaction with bacterial enzymes involved in cell wall synthesis.
  • Induction of Apoptosis in Cancer Cells : The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazolidine derivatives and evaluated their antimicrobial and cytotoxic properties. Among these, This compound was highlighted for its potent activity against MRSA and low cytotoxicity towards normal cells .

Another investigation focused on its anticancer effects in vitro against lung cancer cells (A549). The results indicated that the compound significantly reduced cell viability through apoptosis induction while sparing normal cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxazolidine-2,4-Dione Derivatives

Compound Name Substituent on Azetidine Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione 1-Naphthoyl C₁₈H₁₆N₂O₄* ~336.35 Bulky aromatic group -
3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione 3-(Methylthio)benzoyl C₁₅H₁₆N₂O₄S 320.40 Sulfur-containing substituent
3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione 2-(2-Methoxyphenyl)acetyl C₁₅H₁₆N₂O₅ 328.30 Methoxy group (polar, electron-donating)
3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione 3,4-Difluorophenylsulfonyl C₁₃H₁₂F₂N₂O₅S 346.31 Fluorine atoms, sulfonyl group (electron-withdrawing)

*Hypothetical formula based on structural analysis.

  • Substituent Effects: The 1-naphthoyl group in the main compound increases molecular weight and lipophilicity compared to smaller substituents like methoxy or methylthio. This may enhance membrane permeability but reduce aqueous solubility. Fluorine atoms in ’s compound improve metabolic stability and electronegativity, while the sulfonyl group introduces strong electron-withdrawing effects .

Spectroscopic and Structural Data

  • NMR Spectroscopy : highlights that substituents significantly influence chemical shifts. For example, methoxy groups in oxazolidinediones produce distinct singlet peaks near δ 3.8 ppm, whereas aromatic protons in naphthoyl groups resonate downfield (δ 7.5–8.5 ppm) due to ring currents .
  • Bond Lengths : Chroman-2,4-dione analogs () exhibit C=O bond lengths of ~1.21 Å and C-N bonds of ~1.38 Å, consistent with the oxazolidine-2,4-dione core’s resonance stabilization. Substituent steric effects may slightly alter bond angles but retain core rigidity .

Physicochemical and Functional Implications

  • Lipophilicity : The 1-naphthoyl group (logP ~4.5 estimated) increases hydrophobicity compared to ’s methoxy derivative (logP ~2.1). This may influence drug-likeness parameters like absorption and bioavailability.
  • Reactivity : Sulfur in ’s compound could participate in disulfide bonds or metal coordination, while fluorine in ’s derivative resists oxidative metabolism .

Q & A

What are the established synthetic routes for 3-((1-(1-Naphthoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, and how do reaction conditions influence yield?

Level: Basic
Answer:
The compound’s synthesis typically involves multi-step reactions, including:

  • Acylation of azetidine intermediates : Reacting 1-naphthoyl chloride with azetidine derivatives under anhydrous conditions (e.g., dichloromethane, base catalysis) to form the 1-naphthoyl-azetidine core .
  • Oxazolidine-2,4-dione conjugation : Alkylation or nucleophilic substitution at the azetidine’s methyl group using oxazolidine-2,4-dione precursors. Catalysts like Fe₂O₃@SiO₂/In₂O₃ enhance regioselectivity and reduce side reactions (e.g., overalkylation) .
  • Solvent-free methods : For scalability, solvent-free condensation under microwave irradiation or using zirconium-based catalysts improves reaction efficiency and reduces purification steps .

Critical factors : Temperature control (20–60°C), moisture exclusion, and stoichiometric ratios (e.g., 1:1.2 for acyl chloride:azetidine) are key to achieving >70% yield.

How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Level: Basic
Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard:

  • Data collection : High-resolution (<1.0 Å) datasets at low temperatures (100 K) minimize thermal motion artifacts .
  • Refinement strategies : Use SHELXL’s restraints for flexible moieties (e.g., the azetidine ring) and validate via R-factor convergence (<5%).
  • Handling twinning : For twinned crystals, SHELXD/SHELXE pipelines enable robust phasing and electron density mapping .

How should researchers address contradictions between computational and experimental NMR data?

Level: Advanced
Answer:
Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent interactions. Methodological steps include:

  • DFT optimization : Compare calculated (B3LYP/6-311+G(d,p)) and experimental 1^1H/13^{13}C NMR shifts. Adjust for solvent polarity (e.g., PCM model for DMSO) .
  • Variable-temperature NMR : Identify conformational equilibria by tracking peak splitting at 25–60°C.
  • 2D experiments : Use HSQC and NOESY to confirm through-space couplings (e.g., naphthoyl-azetidine proximity) .

What advanced strategies optimize the compound’s stability under physiological conditions?

Level: Advanced
Answer:

  • pH-dependent degradation studies : Use HPLC-MS to monitor hydrolysis of the oxazolidine-2,4-dione ring at pH 7.4 (simulated biological fluids). Stabilizers like cyclodextrins or PEGylation reduce hydrolysis rates .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) for storage recommendations .

How can researchers validate the compound’s purity for pharmacological assays?

Level: Basic
Answer:

  • HPLC-DAD/ELSD : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is required for in vitro studies .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-MS and isotopic pattern matching. Exact mass deviation <2 ppm ensures structural fidelity .

What computational tools predict the compound’s reactivity in nucleophilic environments?

Level: Advanced
Answer:

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (Gaussian 16) to identify electrophilic sites (e.g., oxazolidine-dione carbonyl) prone to nucleophilic attack .
  • Molecular Dynamics (MD) simulations : Simulate solvation effects (e.g., water/DMSO) to predict aggregation or solvent-shielded reactive moieties .

How do substituents on the naphthoyl group influence spectroscopic properties?

Level: Advanced
Answer:

  • UV-Vis spectroscopy : Electron-withdrawing groups (e.g., -NO₂) redshift the naphthoyl π→π* transition (280→320 nm) .
  • Fluorescence quenching : Steric hindrance from bulky substituents reduces quantum yield; measure via time-resolved fluorescence .

What safety protocols are critical for handling this compound?

Level: Basic
Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for powder handling; avoid electrostatic discharge via grounded equipment .
  • Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

How can researchers resolve conflicting crystallographic and spectroscopic data on conformation?

Level: Advanced
Answer:

  • Cross-validation : Compare SCXRD torsion angles with NOESY-derived distances. Discrepancies may indicate crystal packing vs. solution-state differences .
  • Dynamic NMR : Analyze line-shape changes to estimate rotational barriers (e.g., azetidine ring puckering) .

What catalytic systems improve enantioselectivity in asymmetric synthesis?

Level: Advanced
Answer:

  • Chiral Lewis acids : Eu(fod)₃ or BINOL-derived catalysts induce asymmetry during oxazolidine-dione formation (ee >90%) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures .

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